molecular formula C18H23NOS B10981908 N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide

Cat. No.: B10981908
M. Wt: 301.4 g/mol
InChI Key: OFJPLBUPDCQPCX-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a tert-butylphenyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a tert-butylphenyl group and a carboxamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H23NOS

Molecular Weight

301.4 g/mol

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C18H23NOS/c1-12-10-15(11-21-12)17(20)19-13(2)14-6-8-16(9-7-14)18(3,4)5/h6-11,13H,1-5H3,(H,19,20)

InChI Key

OFJPLBUPDCQPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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